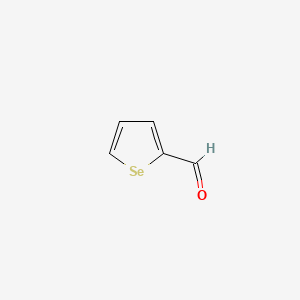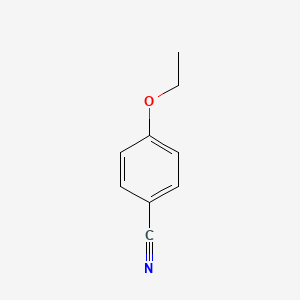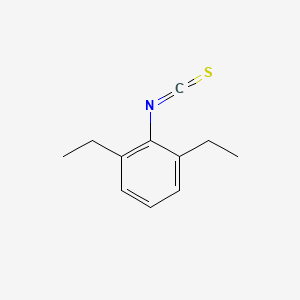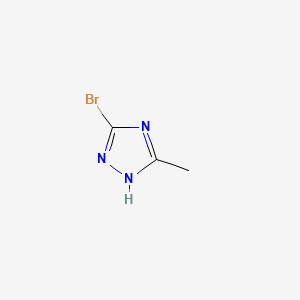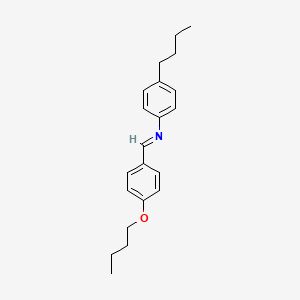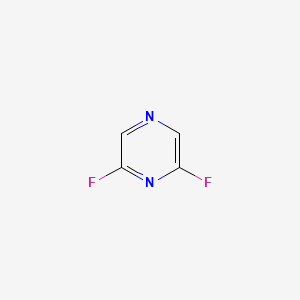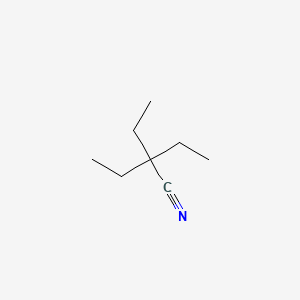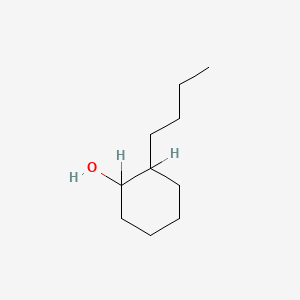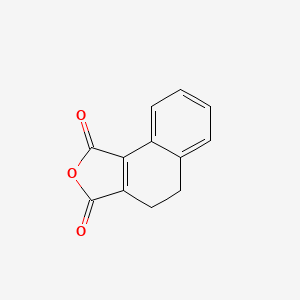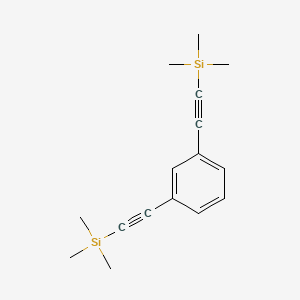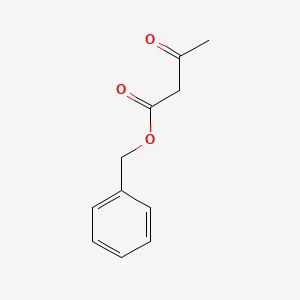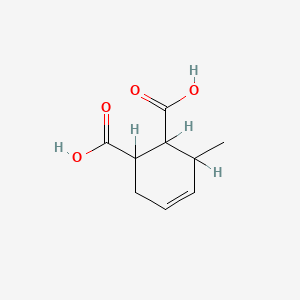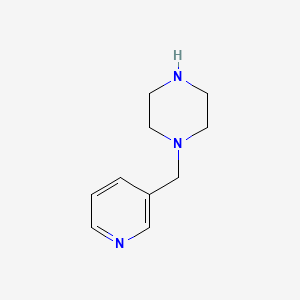
1-(Pyridin-3-ylmethyl)piperazine
Descripción general
Descripción
1-(Pyridin-3-ylmethyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities and their role as building blocks in the synthesis of various pharmaceutical agents. The compound features a piperazine ring substituted with a pyridin-3-ylmethyl group, which can interact with various biological targets .
Synthesis Analysis
The synthesis of substituted piperazines, including those with pyridinylmethyl groups, can be achieved through several methods. One approach involves the reaction of pyridine N-oxides with Grignard reagents, which can yield a diverse set of heterocycles, including piperazines, in high yields . Another method includes the use of palladium catalysis to introduce a trimethylstannyl leaving group, which is then used for further functionalization . Additionally, a scalable and facile synthetic process has been developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which, while not the exact compound , demonstrates the versatility of synthetic approaches for related structures .
Molecular Structure Analysis
The molecular structure of 1-(Pyridin-3-ylmethyl)piperazine is characterized by the presence of a six-membered piperazine ring and a pyridine ring. The pyridine ring is connected to the piperazine via a methylene bridge. The structure of related compounds has been elucidated using spectral analysis, confirming the expected substitution patterns and functional groups . The crystal structure of a related compound, piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate, reveals the importance of hydrogen bonding in the construction of a three-dimensional framework, which may also be relevant for understanding the binding interactions of 1-(Pyridin-3-ylmethyl)piperazine .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including electrophilic fluorination, reductive amination, amide hydrolysis, and N-alkylation, to yield compounds with potential biological activity . The reactivity of the piperazine ring allows for the introduction of various substituents, which can significantly alter the compound's pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Pyridin-3-ylmethyl)piperazine and its derivatives are influenced by the presence of the piperazine and pyridine rings. These properties include solubility, melting point, and the ability to form salts and hydrates. The synthesis of enantiomers of related compounds and their characterization by HPLC indicates that chiral centers can be introduced and resolved, which is important for the development of enantioselective drugs . The specific radioactivity and radiochemical purity of a fluorinated derivative synthesized for imaging dopamine receptors demonstrate the potential application of these compounds in diagnostic imaging .
Aplicaciones Científicas De Investigación
2. Antimicrobial Properties in Biomedical Applications
- Results: The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus, comparable to the standard antibacterial ciprofloxacin .
3. Synthesis of Piperazine Derivatives
- Application Summary: Piperazine and its derivatives, including 1-(Pyridin-3-ylmethyl)piperazine, are widely employed in the synthesis of various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results: The synthesis of these important heterocycles has been reported in numerous methods .
4. Drug Development
- Application Summary: 1-(Pyridin-3-ylmethyl)piperazine is used in scientific research, particularly in medicinal chemistry and drug development.
- Methods of Application: The compound can be used in the synthesis of various pharmaceuticals, contributing to the development of new drugs.
- Results: Its versatility allows for applications in various fields, such as medicinal chemistry, drug development, and organic synthesis.
5. Synthesis of Various Drugs
- Application Summary: Piperazine and its derivatives, including 1-(Pyridin-3-ylmethyl)piperazine, are widely employed in the synthesis of various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results: The synthesis of these important heterocycles has been reported in numerous methods .
6. Versatility in Various Fields
- Application Summary: 1-(Pyridin-3-ylmethyl)piperazine is used in scientific research. Its versatility allows for applications in various fields, such as medicinal chemistry, drug development, and organic synthesis.
- Methods of Application: The compound can be used in the synthesis of various pharmaceuticals, contributing to the development of new drugs.
- Results: Its versatility allows for applications in various fields, such as medicinal chemistry, drug development, and organic synthesis.
Safety And Hazards
1-(Pyridin-3-ylmethyl)piperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
The future directions for the study and application of 1-(Pyridin-3-ylmethyl)piperazine and its derivatives could involve the development of novel methods for their synthesis, particularly those that are more efficient or environmentally friendly . Additionally, further investigation into the biological activities of these compounds could lead to the discovery of new therapeutic agents .
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGUQQBXDOAOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960008 | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)piperazine | |
CAS RN |
39244-80-9 | |
| Record name | Piperazine, 1-(3-pyridinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039244809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(pyridin-3-yl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

